molecular formula C8H6BrNOS B591717 (4-Bromothieno[2,3-c]pyridin-2-yl)methanol CAS No. 870243-94-0

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol

Cat. No.: B591717
CAS No.: 870243-94-0
M. Wt: 244.106
InChI Key: KDASDVVLOLIUDT-UHFFFAOYSA-N
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Description

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol is a functionalized thienopyridine derivative designed for advanced pharmaceutical and organic synthesis research. This compound integrates a bromine atom and a hydroxymethyl group on a privileged thieno[2,3-c]pyridine scaffold, making it a highly versatile intermediate for constructing novel molecular entities. The bromine substituent is an active site for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are pivotal for introducing structural diversity at the 4-position of the fused ring system . Concurrently, the 2-hydroxymethyl group serves as a handle for further functionalization, allowing researchers to explore a wide chemical space through esterification, etherification, or oxidation to the corresponding aldehyde. The thienopyridine core is a structure of significant interest in medicinal chemistry, frequently explored for its potential across a spectrum of therapeutic areas . Researchers can leverage this bifunctional reagent to develop innovative compounds for various drug discovery programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromothieno[2,3-c]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASDVVLOLIUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Carboxylate Cyclization

In a method adapted from WO2016092556A1, methyl 3-bromo-4-methylthiophene-2-carboxylate undergoes hydrolysis to yield 3-bromo-4-methylthiophene-2-carboxylic acid. Cyclization with benzoyl acetonitrile in the presence of sodium ethoxide generates 3-methylthieno[2,3-c]pyridine-2-carboxylic acid. While this introduces a methyl group at position 3, omitting the methyl substituent in the thiophene precursor could directly yield the unsubstituted thieno[2,3-c]pyridine-2-carboxylic acid.

Reaction Conditions

  • Cyclization Agent : Benzoyl acetonitrile (1.2 equiv)

  • Base : Sodium ethoxide (2.5 equiv)

  • Solvent : Ethanol, reflux for 2 hours

  • Yield : 59–62%

Bromination Strategies for Position-Specific Functionalization

Bromination at position 4 of the thieno[2,3-c]pyridine core is critical. Electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) are predominant methods.

Electrophilic Bromination

Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) selectively brominates electron-rich positions. For thieno[2,3-c]pyridine derivatives, the hydroxymethyl group at position 2 directs bromination to position 4 via resonance and inductive effects.

Example Protocol

  • Substrate : Thieno[2,3-c]pyridin-2-ylmethanol

  • Brominating Agent : NBS (1.1 equiv)

  • Catalyst : FeBr₃ (0.1 equiv)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Yield : 68–72%

Directed Ortho-Metalation

Lithiation at position 3 using LDA (lithium diisopropylamide) followed by quenching with Br₂ provides regioselective bromination. This method avoids over-bromination and is ideal for substrates sensitive to strong electrophiles.

Key Steps

  • Lithiation : LDA, THF, −78°C

  • Quenching : Br₂ (−78°C to 0°C)

  • Workup : Aqueous NH₄Cl

  • Yield : 75–80%

Hydroxymethyl Group Introduction via Carboxylate Reduction

The hydroxymethyl group at position 2 is typically introduced by reducing a precursor carboxylic acid or ester.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Thieno[2,3-c]pyridine-2-carboxylic acid derivatives are reduced to the corresponding primary alcohol using LiAlH₄.

Procedure

  • Substrate : 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid

  • Reducing Agent : LiAlH₄ (4.0 equiv)

  • Solvent : Dry THF, reflux for 6 hours

  • Yield : 85–90%

Borane-Tetrahydrofuran (BH₃·THF) Complex

For acid-sensitive substrates, BH₃·THF offers a milder alternative.

Conditions

  • Molar Ratio : 1:3 (substrate:BH₃)

  • Temperature : 0°C to room temperature

  • Workup : Methanol quench

  • Yield : 78–82%

One-Pot Synthesis Approaches

Recent advances emphasize tandem reactions to streamline synthesis. A one-pot method combining cyclization, bromination, and reduction reduces purification steps.

Sequential Cyclization-Bromination-Reduction

Adapted from ACS Organic Process Research & Development, this approach uses:

  • Cyclization : Benzoyl acetonitrile and NaOEt in ethanol.

  • Bromination : NBS/FeBr₃ at 0°C.

  • Reduction : BH₃·THF at room temperature.

Advantages

  • Total Yield : 65–70%

  • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Cyclocondensation + EASCyclization → Bromination → Reduction68%97%Moderate
Directed LithiationLithiation → Bromination → Reduction75%95%High
One-Pot SynthesisTandem reactions70%95%High

Trade-offs :

  • Cyclocondensation : Requires pure thiophene precursors but offers regioselective bromination.

  • One-Pot : Reduces intermediate isolation but demands precise stoichiometry.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Over-bromination at positions 5 and 7 is common. Using bulky directing groups (e.g., TBDMS-protected hydroxymethyl) improves selectivity for position 4.

Stability of Hydroxymethyl Group

The primary alcohol is prone to oxidation. Implementing in situ protection (e.g., acetyl or silyl ethers) during bromination enhances stability .

Chemical Reactions Analysis

Types of Reactions

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyridine core can act as a scaffold for binding to active sites, while the bromine and methanol groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-c]pyridine Derivatives

Methyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate
  • Structure : Differs by replacing the hydroxymethyl group with a methyl ester (-COOCH3).
  • Molecular Formula: C9H6BrNO2S vs. C8H6BrNOS for the target compound.
  • Its synthesis involves esterification of the corresponding carboxylic acid, as seen in similar protocols .
  • Applications: Used as a precursor for pharmaceuticals, such as glucagon receptor antagonists (e.g., Example 10 in highlights analogous thienopyridine derivatives in diabetes treatment) .
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone
  • Structure: Features an amino group at the 2-position and a 4-methoxyphenyl ketone at the 3-position.
  • Key Differences : The ketone and aryl groups introduce steric bulk and electronic effects, altering binding affinities in drug-receptor interactions compared to the hydroxymethyl group .

Pyridine Methanol Derivatives

(5-Bromo-2-chloropyridin-3-yl)methanol
  • Structure : A pyridine ring with bromine (5-position), chlorine (2-position), and hydroxymethyl (3-position).
  • Comparison: Lacks the fused thiophene ring, reducing aromatic conjugation and altering reactivity. The chlorine atom may direct electrophilic substitutions differently compared to the thienopyridine system .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
  • Structure : Contains a dimethoxymethyl group (electron-donating) and chlorine, influencing solubility and metabolic stability.

Fused Heterocycles with Varied Substituents

3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitriles
  • Structure: Thieno[2,3-b]pyridine core (vs. [2,3-c] in the target compound) with ethoxycarbonyl, cyano, and aryl groups.
  • Key Differences : The [2,3-b] fusion alters ring conjugation and dipole moments. The ethoxycarbonyl group enhances hydrogen-bonding capacity, which is absent in the hydroxymethyl derivative .
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
  • Structure : Replaces thiophene with pyrrole, creating a more electron-rich system. The methoxy group further modulates electronic properties.
  • Applications: Pyrrolopyridines are studied for kinase inhibition, suggesting divergent biological targets compared to thienopyridines .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Applications
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol Thieno[2,3-c]pyridine 4-Br, 2-CH2OH C8H6BrNOS Pharmaceutical intermediates
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine 4-Br, 2-COOCH3 C9H6BrNO2S Drug precursors
(5-Bromo-2-chloropyridin-3-yl)methanol Pyridine 5-Br, 2-Cl, 3-CH2OH C6H5BrClNO Agrochemical synthesis
3-Amino-4-(4-methoxyphenyl)-thieno[2,3-b]pyridine Thieno[2,3-b]pyridine 3-NH2, 4-aryl, 5-COOEt C18H15N3O3S Enzyme inhibitors

Biological Activity

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol, with the CAS number 870243-94-0, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC8_8H6_6BrNOS
Molecular Weight232.1 g/mol
SMILESCc1c(sc2ncc(Br)c2c1)CO

This structure suggests that the compound contains a bromine atom and a thieno-pyridine moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its binding affinity to receptors and enzymes, potentially leading to the modulation of several biochemical pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may be relevant for therapeutic applications.
  • Protein-Ligand Interactions : Studies indicate that the methanol group can form hydrogen bonds with target proteins, stabilizing the interaction and enhancing specificity .

Case Studies and Research Findings

  • Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells, with an IC50 value comparable to standard chemotherapeutics .
    Cell LineIC50 (μM)
    MDA-MB-2311.05
    MCF-70.83
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. It showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways in neuronal cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityIC50 (μM)
(4-Bromophenyl)pyridineModerate cytotoxicity5.0
(6-Chloropyridin-3-yl)methanolAntimicrobial properties10.0

This comparison highlights that while other compounds exhibit some level of activity, this compound demonstrates superior potency in certain applications.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance potency and selectivity.
  • Clinical Trials : Investigating its potential as a therapeutic agent in oncology and infectious diseases.

Q & A

Basic: What synthetic strategies are commonly employed for (4-Bromothieno[2,3-c]pyridin-2-yl)methanol?

Methodological Answer:
The synthesis typically involves bromination of a thienopyridine precursor followed by hydroxymethylation. For example:

  • Step 1: Bromination at the 4-position of the thieno[2,3-c]pyridine scaffold using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane at 0–5°C) to avoid over-bromination .
  • Step 2: Hydroxymethylation via formylation (e.g., using paraformaldehyde) followed by reduction with NaBH₄ or LiAlH₄. Reaction conditions must exclude moisture to prevent byproduct formation .

Advanced: How can regioselectivity challenges in bromination be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: Electron-rich positions (e.g., α to sulfur in thiophene) favor bromination. DFT calculations can predict reactive sites.
  • Directing Groups: Temporary protecting groups (e.g., acetyl) on the pyridine nitrogen can steer bromination to the desired position.
  • Catalytic Systems: Use of Lewis acids like FeCl₃ or ZnBr₂ enhances selectivity. For instance, FeCl₃ in acetonitrile at 40°C improved 4-bromo isomer yield by 22% compared to uncatalyzed reactions .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • Purity: HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water, 70:30) confirms ≥97% purity. Discrepancies in purity reports (e.g., 95% vs. 97%) often stem from column choice or detector sensitivity .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include a singlet for the hydroxymethyl (-CH₂OH, δ ~4.8 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ = 257.984 (C₈H₆BrNOS⁺) .

Advanced: How do solvent polarity and temperature impact the stability of the hydroxymethyl group?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH, H₂O): Accelerate degradation via hydrolysis of the hydroxymethyl group. Stability studies show a 15% decrease in purity after 72 hours in methanol at 25°C .
  • Aprotic Solvents (e.g., DCM, THF): Improve stability. Storage at –20°C in anhydrous THF retains >95% integrity for 6 months.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition onset at 145°C, necessitating reaction temperatures below 100°C .

Data Contradiction: How to resolve conflicting reports on biological activity in related compounds?

Methodological Answer:

  • Structural Analog Analysis: Compare this compound with analogs like (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone (IC₅₀ = 1.2 μM vs. 3.8 μM in kinase assays). Differences arise from substituent electronic profiles .
  • Assay Conditions: Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) can alter IC₅₀ values. Standardize protocols using NIH/3T3 fibroblasts as a baseline .

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition: The bromothienopyridine scaffold selectively targets JAK2 and EGFR kinases. Docking studies show a hydrogen bond between the hydroxymethyl group and kinase hinge regions (binding energy: –9.2 kcal/mol) .
  • Prodrug Development: The hydroxymethyl group facilitates esterification for improved bioavailability. Acetylation increases logP from 1.8 to 2.5, enhancing blood-brain barrier penetration .

Advanced: How to design experiments to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Variable Substituents: Synthesize derivatives with Cl, F, or Me groups at the 4-position. Assess IC₅₀ against kinase panels.
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., bromine’s hydrophobic contact with Val⁷⁷⁶ in EGFR).
  • In Vivo Correlation: Compare plasma half-life (t₁/₂) of bromine vs. chlorine analogs in murine models. Bromine’s larger atomic radius increases t₁/₂ by 40% .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • Toxicity: LD₅₀ (oral, rat) = 320 mg/kg. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Store in amber vials under argon at –20°C to prevent oxidation of the hydroxymethyl group .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Scale-Up Challenges:
    • Bromination: Switch from NBS to HBr/H₂O₂ for cost efficiency. Pilot studies show 85% yield at 100g scale .
    • Workup: Replace column chromatography with recrystallization (ethanol/water, 3:1) to reduce solvent use by 60%.
  • Process Analytical Technology (PAT): Implement in-situ FTIR to monitor reaction progression and adjust reagent stoichiometry dynamically .

Data Contradiction: How to validate conflicting computational vs. experimental solubility data?

Methodological Answer:

  • Computational Prediction: ALOGPS calculates logS = –3.2 (poor aqueous solubility).
  • Experimental Validation: Shake-flask method in PBS (pH 7.4) confirms logS = –3.5 ± 0.2. Discrepancies arise from neglecting solvation effects in simulations. Use COSMO-RS for improved accuracy .

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